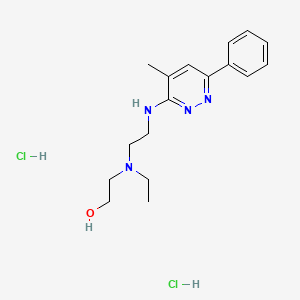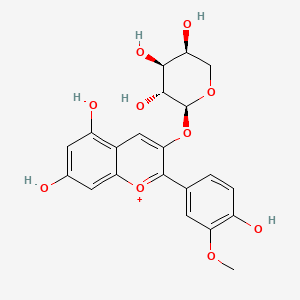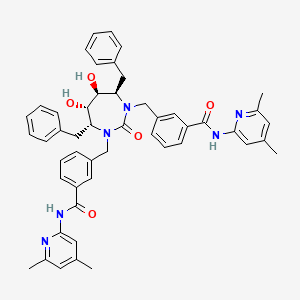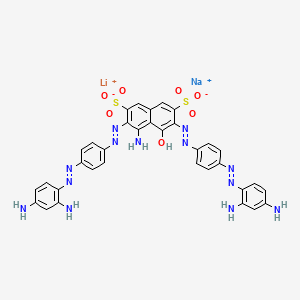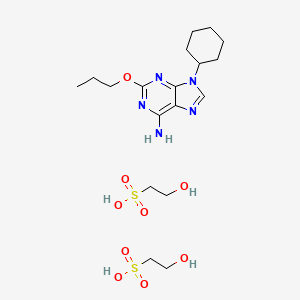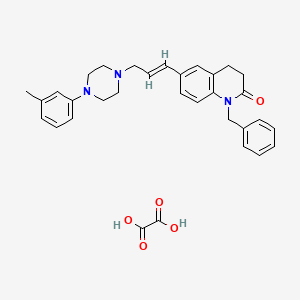
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is a complex organometallic compound It features a titanium center coordinated with various ligands, including hydroxyacetate, isooctadecanoate, and 3-(2,5-octadienyl)oxiraneoctanoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The process may include steps such as:
Ligand Preparation: Synthesizing the ligands separately, ensuring they are pure and in the correct stoichiometric ratios.
Coordination Reaction: Mixing titanium tetrachloride with the ligands in an inert atmosphere to prevent unwanted side reactions. The reaction is often carried out in a solvent such as toluene or dichloromethane.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides and modified ligands.
Reduction: Reduction reactions can alter the oxidation state of the titanium center, potentially changing the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide and modified organic ligands, while reduction could produce lower oxidation state titanium complexes.
科学研究应用
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to coordinate with various biological molecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium-based compounds.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the titanium center with target molecules. The ligands play a crucial role in stabilizing the titanium center and facilitating interactions with other molecules. The pathways involved may include:
Catalysis: The titanium center acts as a catalytic site, enabling various chemical transformations.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Imaging: The unique structure allows for the attachment of imaging agents, improving contrast and detection in medical imaging.
相似化合物的比较
Similar Compounds
Titanium(IV) isopropoxide: A simpler titanium compound used in similar applications but lacks the complex ligand structure.
Titanium(IV) chloride: A precursor to many titanium compounds, used in industrial processes.
Titanium(IV) acetylacetonate: Another titanium complex with different ligands, used in catalysis and material science.
Uniqueness
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where other titanium compounds may not be as effective.
属性
CAS 编号 |
69103-14-6 |
|---|---|
分子式 |
C38H70O8Ti |
分子量 |
702.8 g/mol |
IUPAC 名称 |
2-hydroxyacetic acid;16-methylheptadecanoic acid;8-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]octanoic acid;titanium |
InChI |
InChI=1S/C18H30O3.C18H36O2.C2H4O3.Ti/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2(4)5;/h3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);17H,3-16H2,1-2H3,(H,19,20);3H,1H2,(H,4,5);/b4-3+,10-7+;;; |
InChI 键 |
DRYQMSADLUYEOG-DRDGBFAZSA-N |
手性 SMILES |
CC/C=C/C/C=C/CC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
规范 SMILES |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


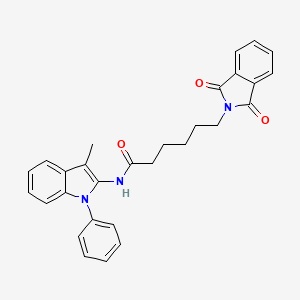
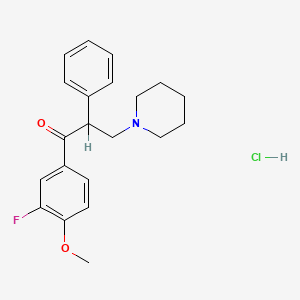
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
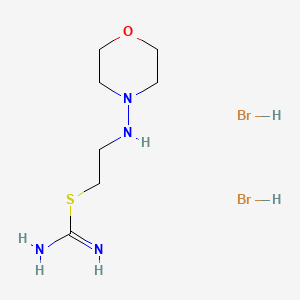
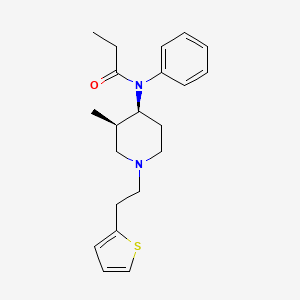
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
